Stanolone cyclopentylpropionate
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Overview
Description
Stanolone cyclopentylpropionate: is a synthetic derivative of dihydrotestosterone (DHT), a potent androgenic steroid
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with dihydrotestosterone (DHT) as the starting material.
Esterification Reaction: The cyclopentylpropionic acid is reacted with DHT under acidic conditions to form the ester bond.
Purification: The product is then purified through recrystallization or chromatography to obtain the final compound.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production involves scaling up the laboratory synthesis methods, often using reactors and continuous flow systems to ensure consistency and efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and potency of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at various positions on the steroid backbone, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), in anhydrous ether.
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., sodium azide).
Major Products Formed:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Reduced forms of the compound, often leading to different functional groups.
Substitution Products: Halogenated or azido derivatives of the compound.
Scientific Research Applications
Chemistry: Stanolone cyclopentylpropionate is used as a chemical intermediate in the synthesis of other steroid compounds. Biology: It is used in biological studies to investigate the role of androgens in various physiological processes. Medicine: Industry: Used in the development of new pharmaceuticals and as a research tool in steroid chemistry.
Molecular Targets and Pathways:
Androgen Receptors: this compound binds to androgen receptors, exerting its effects through the modulation of gene expression.
Pathways: It influences pathways related to muscle growth, hair growth, and other androgen-responsive processes.
Comparison with Similar Compounds
Testosterone: The parent compound from which stanolone cyclopentylpropionate is derived.
Dihydrotestosterone (DHT): A closely related androgenic steroid.
Other Steroid Esters: Various esters of testosterone and DHT used in medical and research applications.
Uniqueness: this compound is unique due to its specific ester group, which affects its solubility, stability, and biological activity compared to other similar compounds.
Properties
CAS No. |
2381-64-8 |
---|---|
Molecular Formula |
C27H42O3 |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate |
InChI |
InChI=1S/C27H42O3/c1-26-15-13-20(28)17-19(26)8-9-21-22-10-11-24(27(22,2)16-14-23(21)26)30-25(29)12-7-18-5-3-4-6-18/h18-19,21-24H,3-17H2,1-2H3/t19-,21-,22-,23-,24-,26-,27-/m0/s1 |
InChI Key |
WNURNPRHPSROBT-FRXWOFFRSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4OC(=O)CCC5CCCC5)C |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4OC(=O)CCC5CCCC5)C |
Origin of Product |
United States |
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